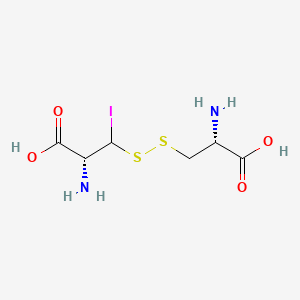
3-Iodo-L-cystine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-L-cystine is a derivative of the amino acid cystine, where an iodine atom is substituted at the third position of the cystine molecule Cystine itself is formed by the oxidation of two cysteine molecules, linked by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-L-cystine typically involves the iodination of L-cystine. One common method is the reaction of L-cystine with iodine in the presence of an oxidizing agent. The reaction conditions often include an aqueous medium and a controlled temperature to ensure the selective iodination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-L-cystine undergoes various chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield two molecules of 3-Iodo-L-cysteine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Sulfonic acids.
Reduction: 3-Iodo-L-cysteine.
Substitution: Various substituted cystine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodo-L-cystine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein folding and stability due to the presence of the disulfide bond.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Iodo-L-cystine involves its interaction with various molecular targets and pathways:
Disulfide Bond Formation: The disulfide bond in this compound plays a crucial role in protein folding and stability.
Iodine Substitution: The iodine atom can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles.
Redox Reactions: The compound can undergo redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
3-Iodo-L-cystine can be compared with other similar compounds, such as:
L-cystine: The parent compound without the iodine substitution.
3-Chloro-L-cystine: A similar compound with a chlorine atom instead of iodine.
3-Bromo-L-cystine: A similar compound with a bromine atom instead of iodine.
Uniqueness: The presence of the iodine atom in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential use in radiolabeling for medical imaging.
Properties
CAS No. |
1320-92-9 |
|---|---|
Molecular Formula |
C6H11IN2O4S2 |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-3-iodopropanoic acid |
InChI |
InChI=1S/C6H11IN2O4S2/c7-4(3(9)6(12)13)15-14-1-2(8)5(10)11/h2-4H,1,8-9H2,(H,10,11)(H,12,13)/t2-,3-,4?/m0/s1 |
InChI Key |
SYTYTNVDDJFQEM-LPGMDIISSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SSC([C@@H](C(=O)O)N)I |
Canonical SMILES |
C(C(C(=O)O)N)SSC(C(C(=O)O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)
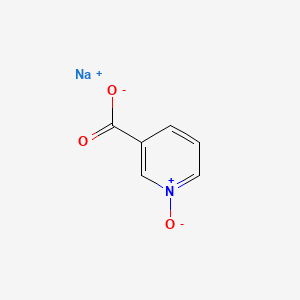
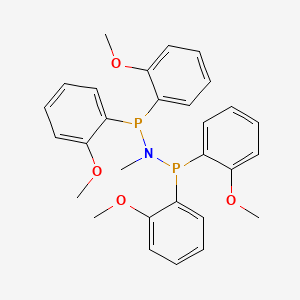

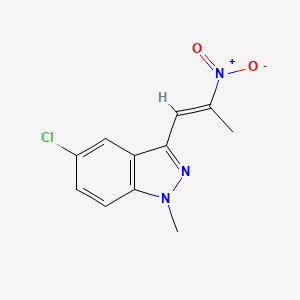
![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)
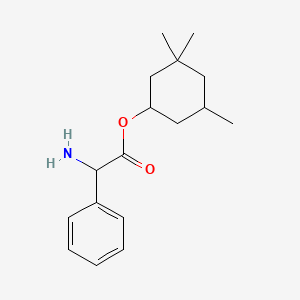
![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
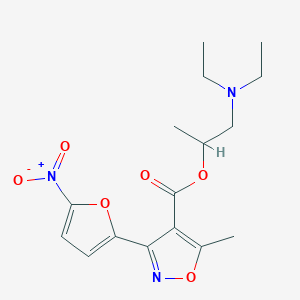
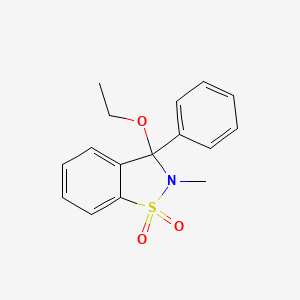
![[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol](/img/structure/B13746139.png)

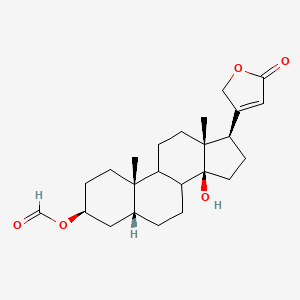
![2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide](/img/structure/B13746166.png)
